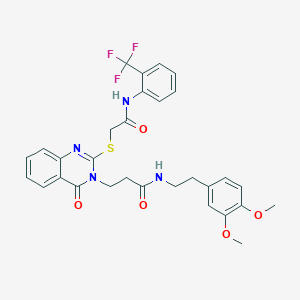
N-(3,4-dimethoxyphenethyl)-3-(4-oxo-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)quinazolin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenethyl)-3-(4-oxo-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)quinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C30H29F3N4O5S and its molecular weight is 614.64. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenethyl)-3-(4-oxo-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)quinazolin-3(4H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenethyl)-3-(4-oxo-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)quinazolin-3(4H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
N-(3,4-dimethoxyphenethyl)-3-(4-oxo-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)quinazolin-3(4H)-yl)propanamide and its analogues have been explored for their potential in treating cancer. Studies have demonstrated that certain quinazolinone derivatives show broad-spectrum antitumor activity. For instance, a study revealed that some specific compounds were significantly potent against leukemia, CNS, renal, and breast cancer cell lines, indicating a potential role in cancer therapeutics (Al-Suwaidan et al., 2016) (Mohamed et al., 2016).
Antimicrobial Evaluation
This compound and its derivatives have also been assessed for antimicrobial properties. A study on quinazoline-based thiourea/thiazolidinone/chalcone hybrids showed efficacy against bacteria like Staphylococcus aureus and fungi such as Candida albicans, indicating potential applications in fighting drug-resistant microbial strains (Shah et al., 2015).
Antiviral Activity
The antiviral properties of these compounds have been studied, with research indicating that certain quinazolin-4-ylamino methylphosphonate derivatives exhibit activity against viruses like the Tobacco mosaic virus, suggesting a possible role in antiviral therapy (Luo et al., 2012).
Antibacterial and Antifungal Activity
Synthesized quinazolinone derivatives have been tested for their antibacterial and antifungal activities. Some compounds have demonstrated high activity, indicating their potential use as antimicrobial agents in medical applications (El-Shenawy, 2017).
Biological Activity in Disease Models
Quinazolinone derivatives have been investigated for various biological activities, including potential applications in treating diseases. For example, studies on 1-(6,7-dimethoxy-4-quinazolinyl)piperidine derivatives have explored their cardiotonic activity, which could have implications in cardiac therapeutics (Nomoto et al., 1991).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylquinazolin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29F3N4O5S/c1-41-24-12-11-19(17-25(24)42-2)13-15-34-26(38)14-16-37-28(40)20-7-3-5-9-22(20)36-29(37)43-18-27(39)35-23-10-6-4-8-21(23)30(31,32)33/h3-12,17H,13-16,18H2,1-2H3,(H,34,38)(H,35,39) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBUXELTITUBIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29F3N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-3-(4-oxo-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)quinazolin-3(4H)-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Adamantyl-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2931422.png)
![2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2931423.png)
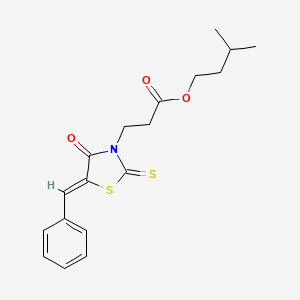
![1,3,8,8-tetramethyl-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2931427.png)
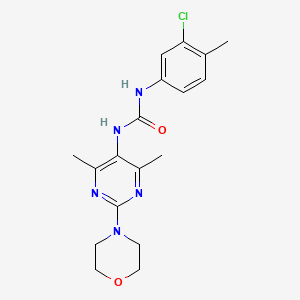
![2-O-Tert-butyl 3-O-ethyl (3S,3aS,6R,6aR)-6-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate;hydrochloride](/img/structure/B2931429.png)
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2931430.png)
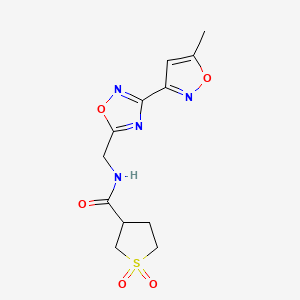
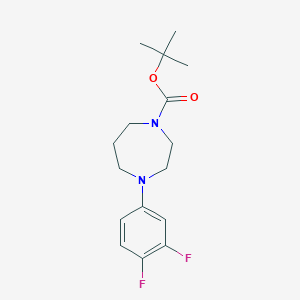

![7-(4-Ethylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2931438.png)

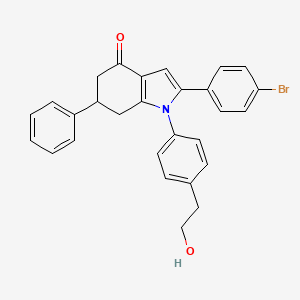
![2-[4-(cyclohexylcarbonyl)piperazin-1-yl]-N-cyclopentyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2931444.png)